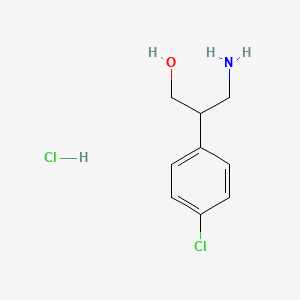
3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride” is a chemical compound with the molecular formula C9H12ClNO . It is also known by other names such as “3-amino-2-(4-chlorophenyl)propan-1-ol” and has a CAS number of 21464-46-0 . The compound has a molecular weight of 185.65 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C9H12ClNO/c10-9-3-1-7 (2-4-9)8 (5-11)6-12/h1-4,8,12H,5-6,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.65 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 185.0607417 g/mol . The topological polar surface area of the compound is 46.2 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Another area of interest is the synthesis and biological properties of derivatives of this compound. A study synthesized new derivatives and found that they exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, although they showed no antibacterial activity. This suggests potential applications of these derivatives in the field of neurology and pharmacology (Papoyan et al., 2011).
Conformational Analyses
Further research delved into the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. The study, which utilized X-ray diffraction analysis, provided insights into the structural nuances and hydrogen-bonding motifs of these derivatives, enriching the structural database and understanding of such compounds (Nitek et al., 2020).
Discovery of Nonpeptide Agonist
In pharmacological research, a functional cell-based screen identified a derivative of 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride as a nonpeptidic agonist of the urotensin-II receptor, indicating its potential as a drug lead and a pharmacological research tool (Croston et al., 2002).
Safety and Hazards
The compound is associated with certain hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Biochemische Analyse
Biochemical Properties
3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit aldo-keto reductase enzymes, which are involved in the reduction of aldehydes and ketones to their corresponding alcohols . This interaction can affect various metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic processes and to impact the activity of signaling pathways that regulate cell growth and differentiation . These effects can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with aldo-keto reductase enzymes results in the inhibition of these enzymes, thereby affecting the reduction of aldehydes and ketones . Additionally, it can modulate the activity of other proteins and enzymes, leading to alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions, but its stability and degradation can vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic processes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of aldo-keto reductase enzymes can affect the levels of aldehydes and ketones in cells, thereby influencing metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications can direct the compound to particular organelles, influencing its function and activity within the cell . This subcellular localization is essential for understanding the compound’s role in cellular processes.
Eigenschaften
IUPAC Name |
3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHANBNNYUETTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

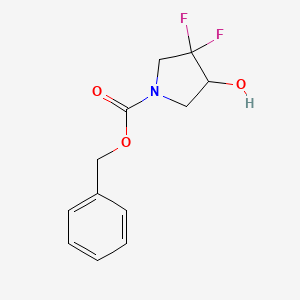
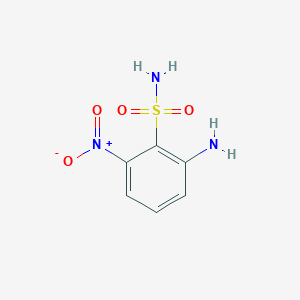

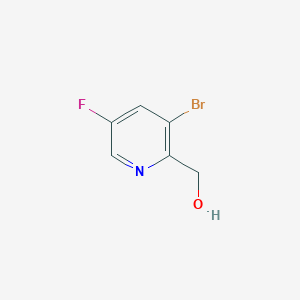
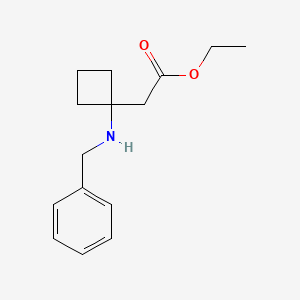
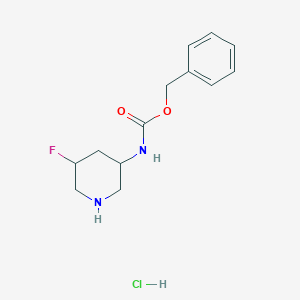
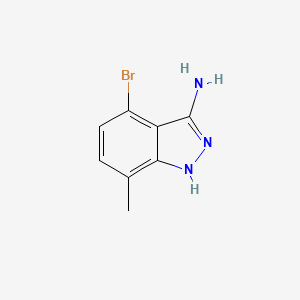
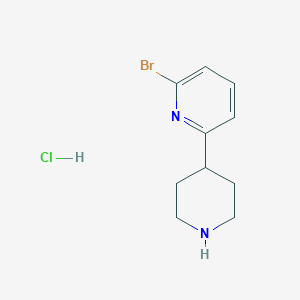
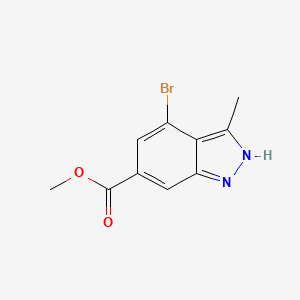
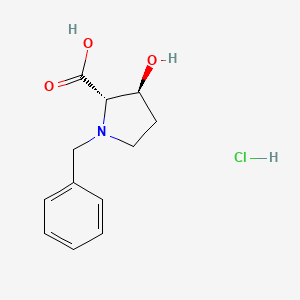
![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)
![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
